B1576754 Proline-rich antimicrobial peptide 2

Proline-rich antimicrobial peptide 2

Cat. No.: B1576754
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Proline-rich Antimicrobial Peptide 2 (PrAMP-2) is a synthetic cationic peptide belonging to a class of antimicrobial peptides (AMPs) characterized by a high content of proline and arginine residues . Unlike many membrane-disrupting AMPs, PrAMP-2 is non-lytic and exhibits a unique mechanism of action by targeting intracellular processes in bacteria, leading to a lower propensity for resistance development . Its primary research value lies in its potent activity against Gram-negative bacteria, including multi-drug resistant (MDR) strains, making it a compelling candidate for the development of next-generation antibiotics . The antimicrobial action of PrAMP-2 involves its translocation across the bacterial membrane, often via inner membrane transporters such as SbmA . Once inside the cytoplasm, it specifically binds to the 70S ribosome to inhibit protein synthesis. Depending on its specific structure, it may operate as a Type I or Type II PrAMP. Type I peptides typically arrest the initiating ribosome, while Type II peptides, such as apidaecin, bind to the nascent peptide exit tunnel (NPET) of the terminating ribosome, trapping release factors and preventing the release of newly synthesized proteins . This intracellular targeting mechanism is complex and distinct from that of conventional antibiotics, providing a promising pathway for novel therapeutic interventions . Researchers are exploring PrAMP-2 and its analogs for various applications, including use against critical-priority pathogens like multidrug-resistant Acinetobacter baumannii , as anti-biofilm agents, and in immunomodulatory studies . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antibacterial

sequence

EIRLPEPFRFPSPTVPKPIDIDPILPHPWSPRQTYPIIARRS

Origin of Product

United States

Spectrum of Antimicrobial Activity of Proline Rich Antimicrobial Peptide 2

Efficacy Against Gram-Negative Bacterial Species

PR-39 has been shown to be particularly effective against Gram-negative bacteria, with activity levels comparable to conventional antibiotics like tetracycline. nih.gov Its mechanism often involves entry into the bacterial cell via transporters like the SbmA protein, a pathway that is absent in some intrinsically resistant species. nih.govnih.gov

Studies on Escherichia coli and Salmonella spp.

Research has consistently demonstrated the potent activity of PR-39 against Escherichia coli. nih.govuniprot.org Studies indicate that the peptide can inhibit the growth of various E. coli strains, including pathogenic virotypes, at low micromolar concentrations. nih.gov The primary mechanism is believed to be non-lytic, targeting the inhibition of protein and DNA synthesis within the bacterium. nih.gov

Similarly, PR-39 is effective against Salmonella enterica. The susceptibility of Salmonella to PR-39 is linked to the SbmA transporter protein, which facilitates the peptide's entry into the cell. nih.gov Mutations in the sbmA gene can lead to increased resistance, highlighting the importance of this uptake mechanism. nih.gov

Table 1: Antimicrobial Activity of PR-39 against E. coli and Salmonella spp.

Bacterial Species Strain MIC (μM) Reference
Escherichia coli D21 - nih.gov
Escherichia coli BW25113 1-2 nih.gov

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.

Activity Against Multidrug-Resistant Gram-Negative Pathogens

A significant aspect of PR-39's potential is its effectiveness against multidrug-resistant (MDR) bacteria. nih.gov The peptide's mode of action, which differs from many conventional antibiotics, allows it to bypass common resistance mechanisms. For example, derivatives of the PrAMP Bac5, which shares mechanistic similarities with PR-39, have shown efficacy against MDR strains of Klebsiella pneumoniae and Acinetobacter baumannii. nih.gov This suggests that PrAMPs like PR-39 could be valuable in combating infections caused by these challenging pathogens.

Variable Susceptibility of Pseudomonas spp.

In contrast to its potent activity against other Gram-negative bacteria, PR-39 exhibits limited efficacy against Pseudomonas species. nih.gov Pseudomonas aeruginosa is generally described as insensitive or intrinsically resistant to PR-39 and other related peptides. nih.govnih.gov This resistance is partly attributed to the absence of the SbmA inner membrane transporter, which is crucial for the uptake of proline-rich peptides in susceptible bacteria. nih.gov While some modified PrAMP derivatives have shown moderate activity against P. aeruginosa, the wild-type PR-39 is largely ineffective. nih.gov

Efficacy Against Gram-Positive Bacterial Species

While initially recognized for its strong action against Gram-negative bacteria, subsequent research has revealed that PR-39 also possesses a notable spectrum of activity against various Gram-positive species. nih.gov

Susceptibility of Bacillus spp. and Enterococcus faecalis

Studies have demonstrated that PR-39 is active against several Gram-positive strains, including species of Bacillus and Enterococcus faecalis. nih.gov For instance, Bacillus megaterium and Bacillus globigii have been shown to be susceptible. nih.govnih.gov The peptide was also found to be effective against Enterococcus faecalis, a common nosocomial pathogen. nih.govnih.gov However, some Gram-positive bacteria, such as Staphylococcus aureus, have shown resistance to PR-39 in vitro. nih.govresearchgate.net

Table 2: Antimicrobial Activity of PR-39 against select Gram-positive Bacteria

Bacterial Species Strain Susceptibility Reference
Bacillus megaterium Bm11 High nih.gov
Bacillus globigii - Susceptible nih.gov
Enterococcus faecalis - Susceptible nih.gov

Activity Against Mycobacterium tuberculosis and Other Mycobacteria

PR-39 has shown significant promise in its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov It is effective against both drug-susceptible and multidrug-resistant (MDR) clinical isolates of M. tuberculosis. nih.govnih.govoup.com Research using radiometric methods and colony-forming unit (cfu) counts has confirmed a concentration-dependent, mycobactericidal effect. nih.govoup.com For the H37Rv strain of M. tuberculosis, PR-39 at a concentration of 50 mg/L resulted in 80% growth inhibition. nih.gov While some MDR strains showed slightly lower susceptibility, the peptide still demonstrated a clear inhibitory and bactericidal effect, suggesting its potential role in host defense against these resilient pathogens. nih.govoup.com

Insensitivity of Staphylococcus aureus

Proline-rich antimicrobial peptide 2 (PR-39) demonstrates a noteworthy broad spectrum of antimicrobial activity, encompassing various Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Research has shown its effectiveness against strains such as Bacillus globigii and Enterococcus faecalis. nih.govresearchgate.netuu.nl However, a significant exception in its range of targets is Staphylococcus aureus. nih.govresearchgate.net Multiple in vitro studies have consistently reported that S. aureus is insensitive or resistant to the antimicrobial actions of PR-39. nih.govresearchgate.netuu.nl This insensitivity is a key characteristic of PR-39's antimicrobial profile, distinguishing S. aureus from many other bacteria that are susceptible to the peptide. nih.gov

While the precise mechanisms conferring this resistance in S. aureus to PR-39 are complex, general bacterial resistance strategies often involve modifications to the cell wall or energy-dependent efflux systems that expel the peptide from the cytoplasm. nih.gov For instance, in Staphylococcus aureus, the dlt operon and mprF gene are known to confer resistance to many antimicrobial peptides by altering the charge of the cell wall. nih.gov

Bactericidal and Bacteriostatic Modalities of PR-39 Activity

The antimicrobial action of peptides can be broadly categorized as either bactericidal, meaning they directly kill the bacteria, or bacteriostatic, where they inhibit bacterial growth and reproduction without direct killing. droracle.aiquora.comultra-fresh.com Bactericidal agents typically cause a rapid reduction in the number of viable bacteria, often by disrupting critical structures like the cell membrane. ultra-fresh.com In contrast, bacteriostatic agents interfere with essential processes such as protein synthesis or DNA replication, effectively halting proliferation and allowing the host's immune system to clear the infection. quora.comultra-fresh.com The activity of an antimicrobial agent can be influenced by factors such as its concentration and the specific bacterial species being targeted. ultra-fresh.comnih.gov

PR-39 exhibits modalities that align with both bactericidal and bacteriostatic definitions, suggesting a complex mechanism of action that does not solely rely on cell lysis. nih.gov It is known to translocate across the bacterial membrane to disrupt intracellular processes, including the synthesis of both DNA and proteins. nih.govnih.gov

Direct Bactericidal Effects on Bacterial Viability

PR-39 demonstrates direct bactericidal effects by compromising bacterial viability. At sufficient concentrations, the peptide causes a significant reduction in the number of living bacteria. For example, incubation with 2.5 µM of PR-39 resulted in a decrease in viable Bacillus globigii cells to an average of 3x10^5 CFU/ml, a notable reduction from the initial inoculum. nih.gov This killing effect is linked to the peptide's ability to disrupt the bacterial membrane. Studies have shown that PR-39 can induce the leakage of ATP and cause a loss of membrane potential in susceptible bacteria like B. globigii and Escherichia coli. nih.govresearchgate.net A five-minute exposure to 3 µM PR-39 led to a release of approximately 80% of intracellular ATP in both bacterial species, indicating substantial membrane perturbation and a lytic mechanism of action. nih.gov

Table 1: Effect of PR-39 on Bacterial Membrane Integrity

Bacterial Strain PR-39 Concentration Observation Effect on Viability
Bacillus globigii 2.5 µM Immediate increase in fluorescence (loss of membrane potential) Reduced to 3x10^5 CFU/ml
Escherichia coli 3.0 µM ~80% extracellular ATP leakage Substantial loss of viable cells

Influences on Bacterial Growth Kinetics

Table 2: Time-Kill Kinetics of PR-39 Against Salmonella enterica

Time Point Treatment Result
4 hours Control (no peptide) ~8-fold increase in bacteria
4 hours PR-39 Greatly reduced rate of killing and proliferation

Elucidating the Mechanisms of Action of Proline Rich Antimicrobial Peptide 2

Non-Lytic Nature of PR-39 Bactericidal Activity

A defining characteristic of PR-39 and other proline-rich antimicrobial peptides (PrAMPs) is their ability to kill bacteria without causing widespread membrane disruption, a common mechanism for many other classes of antimicrobial peptides. nih.govnih.govnih.gov This non-lytic action is a key feature that contributes to its specific activity against certain bacteria and its lower toxicity to eukaryotic cells. asm.org

The primary bactericidal mechanism of PR-39 does not involve the formation of pores or the significant disruption of the bacterial cell membrane. nih.govnih.gov Early studies demonstrated that at concentrations effective for killing bacteria, PR-39 does not cause lysis of E. coli cells. asm.org This is in contrast to lytic peptides, which rapidly compromise membrane integrity. The mode of action for PR-39 is characterized by a lag time between the initial interaction with the bacteria and the eventual cell death, suggesting a mechanism that involves more than simple membrane permeabilization. nih.gov The peptide is thought to translocate across the bacterial membrane to reach its intracellular targets. nih.govnih.gov This translocation is believed to be facilitated by bacterial inner membrane transporter proteins, such as SbmA. nih.govnih.gov

While the primary mechanism of PR-39 is non-lytic, some studies have reported membrane-perturbing effects under specific circumstances. At concentrations higher than those required for its primary antimicrobial effect, PR-39 can induce some level of membrane disruption. nih.gov For instance, at a concentration of 2.5 µM, PR-39 was observed to cause a significant and immediate loss of membrane potential in Bacillus globigii. nih.gov This effect was less pronounced with shorter, N-terminal fragments of the peptide, and absent at a lower concentration of 1 µM. nih.gov These findings suggest that while not its main mode of action, PR-39 can interact with and perturb the bacterial membrane, which may facilitate its entry into the cell. Some research has even proposed a lytic mechanism based on the clearance of a monolayer of B. subtilis and the observation that the D-enantiomer of PR-39 was as active as the natural L-isoform, which would point to a non-chiral dependent mechanism. nih.gov

PeptideConcentrationEffect on Membrane Potential in B. globigiiReference
PR-39 2.5 µMLarge and immediate increase in fluorescence (loss of membrane potential) nih.gov
PR-39 1 µMNo effect on membrane potential nih.gov
PR-39(1–26) 2.5 µMSmaller effect on membrane potential compared to full-length PR-39 nih.gov
PR-39(1–15) 5 µMNo effect on membrane potential nih.gov
PR-39(16–39) 10 µMNo effect on membrane potential nih.gov

Intracellular Targeting Pathways of PR-39

Upon entering the bacterial cell, PR-39 exerts its antimicrobial effects by disrupting essential macromolecular biosynthesis pathways. The primary intracellular targets identified are DNA and protein synthesis. nih.govnih.govasm.org

PR-39 has been shown to interfere with bacterial DNA synthesis. nih.govnih.govasm.org Isotope incorporation experiments have indicated that PR-39 can halt DNA synthesis, contributing to its bactericidal activity. asm.org This inhibition of a fundamental cellular process is a key aspect of its intracellular mechanism of action, leading to the eventual death of the bacterial cell. nih.govasm.org

A significant and well-documented mechanism of action for PR-39 and other PrAMPs is the inhibition of bacterial protein synthesis. nih.govnih.govasm.orgasm.orgfrontiersin.org These peptides are known to enter the bacterial cytoplasm and target the machinery responsible for translating genetic information into proteins. asm.orgfrontiersin.org

Research has shown that PrAMPs can bind to the bacterial 70S ribosome. frontiersin.orgnih.gov Structural studies of other PrAMPs have revealed that they can bind within the peptide exit tunnel of the ribosome. nih.govgenscript.comgfpp.fr This interaction can interfere with different stages of protein synthesis. Some PrAMPs block the transition from the initiation to the elongation phase of translation, while others inhibit the termination step. asm.orggfpp.fr By binding to the ribosome, PR-39 and its relatives effectively shut down the production of essential proteins, leading to bacterial cell death. asm.orgfrontiersin.org

In addition to directly targeting the ribosome, some proline-rich peptides have been found to interact with the bacterial heat shock protein DnaK. nih.govnih.gov DnaK is a molecular chaperone involved in protein folding. nih.gov Inhibition of DnaK can lead to the accumulation of misfolded proteins, further contributing to cellular stress and death. nih.gov

Intracellular TargetEffect of PR-39 and other PrAMPsReferences
DNA Synthesis Inhibition of DNA replication. nih.govnih.govasm.org
Protein Synthesis (Ribosome) Binds to the 70S ribosome, often in the peptide exit tunnel, inhibiting translation. asm.orgfrontiersin.orgnih.govgenscript.comgfpp.fr
Protein Folding (DnaK) Some PrAMPs bind to and inhibit the DnaK chaperone protein, leading to protein misfolding. nih.govnih.gov

Interaction with Specific Intracellular Proteins and Enzymes

Proline-rich antimicrobial peptide 2 (PR-39) exerts its antibacterial effects not by lysing the cell membrane, but by penetrating the bacterial cell and interacting with specific intracellular targets. nih.govufu.br This targeted approach disrupts essential cellular processes, ultimately leading to bacterial death. nih.govufu.br Key among these targets are the machinery of protein synthesis and various regulatory proteins.

A primary mechanism of action for PR-39 and other proline-rich antimicrobial peptides (PrAMPs) is the inhibition of protein synthesis. nih.govnih.gov After being actively transported into the bacterial cytoplasm, these peptides engage directly with the 70S ribosome. nih.govnih.gov Structural and biochemical studies on related PrAMPs, such as oncocin and Bac7, reveal a specific binding mode. nih.govnih.gov The peptides bind within the polypeptide exit tunnel of the large ribosomal subunit, a critical passageway for newly synthesized proteins. nih.govnih.gov

This binding physically obstructs the tunnel and interferes with key ribosomal functions. nih.gov Specifically, the presence of the peptide allows the initiation phase of translation to occur but prevents the ribosome from transitioning into the elongation phase. nih.govnih.gov By occupying multiple antibiotic-binding sites simultaneously within the exit tunnel, PrAMPs effectively halt the production of essential proteins, leading to a bacteriostatic or bactericidal outcome. nih.gov This targeted inhibition of the ribosome is a central feature of the antimicrobial activity of this peptide class. nih.govnih.gov

Another significant intracellular interactor for PrAMPs is the 70-kDa bacterial heat shock protein DnaK, a molecular chaperone crucial for protein folding and refolding. In vitro studies have demonstrated that PrAMPs like Bac7 and pyrrhocoricin can form a stereospecific complex with DnaK. This interaction has been shown to inhibit the chaperone's protein refolding activity in a dose-dependent manner.

However, the role of DnaK as the primary lethal target has been questioned. nih.gov Studies have shown that bacterial strains deficient in DnaK remain susceptible to PrAMPs, suggesting that while DnaK is a valid target, its inhibition is not the sole cause of cell death. nih.govnih.gov It is now largely considered a secondary target or part of a multi-target mechanism of action. nih.gov It has been speculated that DnaK might be involved in the translocation of PrAMPs into the cell, although the primary target remains the 70S ribosome.

Table 1: Summary of Proline-Rich Antimicrobial Peptide Interaction with DnaK
Peptide FamilySpecific Peptide ExampleNature of InteractionKey FindingReference
Cathelicidin (B612621)Bac7(1-35)Direct, high-affinity bindingInhibits DnaK's protein refolding activity in vitro.
Insect-derivedPyrrhocoricinStrong, stereospecific bindingBinding is specific to the L-amino acid form of the peptide.
General PrAMPsOncocin, ApidaecinCo-purification in assaysInteraction considered a secondary effect as DnaK-deficient strains remain susceptible. nih.gov

The interaction of this compound with enzymes of the folate biosynthesis pathway, such as dihydrofolate reductase (FolA), GTP cyclohydrolase I (FolE), or dihydropteroate (B1496061) synthase, is not a documented mechanism of action in the current scientific literature. While some antimicrobial agents are known to target this essential pathway, the primary described intracellular targets for PR-39 and related PrAMPs are the 70S ribosome and the DnaK chaperone protein. nih.govnih.gov

In addition to its antibacterial activities, PR-39 interacts with host cell proteins, particularly those containing Src Homology 3 (SH3) domains. SH3 domains are protein-protein interaction modules that recognize and bind to proline-rich sequences, often characterized by a PxxP motif.

A notable interaction is the binding of PR-39 to the SH3 domains of p47phox, a cytosolic component of the phagocyte NADPH oxidase complex. This binding has been shown to inhibit the assembly and activation of the NADPH oxidase. The central region of PR-39, containing sequences that conform to consensus motifs for SH3 ligands, is critical for this interaction. By binding to the SH3 domains of p47phox, PR-39 can block the interaction between p47phox and p22phox, a key step in activating the oxidase complex.

While a direct interaction between PR-39 and p130cas has not been specifically documented, p130cas is a well-known adaptor protein that contains a substrate domain with multiple tyrosine phosphorylation sites and interacts with SH3 domain-containing proteins like Crk. Given PR-39's established affinity for SH3 domains, interactions with a range of such host proteins are plausible and represent a key aspect of its immunomodulatory functions.

Table 2: PR-39 Interaction with SH3 Domain-Containing Protein
Target ProteinBinding SiteFunctional ConsequenceReference
p47phoxSrc Homology 3 (SH3) domainsInhibits assembly of the NADPH oxidase complex by blocking the p47phox-p22phox interaction.

Translocation Across Bacterial Membranes

Unlike many antimicrobial peptides that function by disrupting the integrity of the bacterial membrane, PR-39 and other PrAMPs must enter the bacterial cell to reach their intracellular targets. ufu.brnih.gov This translocation is not a passive process but is mediated by specific transport systems within the bacterial inner membrane. nih.gov

Role of Specific Bacterial Transporters (e.g., SbmA) in Peptide Uptake

The primary transporter responsible for the uptake of PR-39 into Gram-negative bacteria like Escherichia coli and Salmonella enterica is the inner membrane protein SbmA. SbmA is a component of an ATP-binding cassette (ABC) transporter system. Studies have conclusively shown that bacterial mutants lacking a functional sbmA gene exhibit significantly increased resistance to PR-39 and other PrAMPs, such as Bac7. This resistance is due to the impaired internalization of the peptide.

Conversely, overexpression of SbmA can lead to slightly increased susceptibility to PR-39. The transport process mediated by SbmA is driven by the electrochemical gradient across the membrane. The specificity of this uptake mechanism contributes to the selective activity of PrAMPs and is a critical prerequisite for their ability to inhibit intracellular processes like protein synthesis. nih.gov The absence of SbmA homologues in eukaryotic cells is a key reason for the low cytotoxicity of these peptides to mammalian cells.

Compound and Protein List

Name/AbbreviationFull NameType
PR-39This compoundPeptide
DnaKHeat shock protein 70 (Hsp70) bacterial homologueProtein (Chaperone)
FolADihydrofolate reductaseProtein (Enzyme)
FolEGTP cyclohydrolase IProtein (Enzyme)
FolMDihydropteroate synthaseProtein (Enzyme)
p47phoxNeutrophil cytosol factor 1Protein (Oxidase subunit)
p130casCrk-associated substrateProtein (Adaptor protein)
SbmASbmAProtein (Transporter)
Bac7Bactenecin 7Peptide
OncocinOncocinPeptide
PyrrhocoricinPyrrhocoricinPeptide
p22phoxCytochrome b-245 light chainProtein (Oxidase subunit)
CrkCT10 regulator of kinaseProtein (Adaptor protein)
NADPH oxidaseNicotinamide adenine (B156593) dinucleotide phosphate (B84403) oxidaseEnzyme Complex

Dynamics of Outer and Inner Membrane Permeation by PR-39

The interaction of this compound (PR-39) with the bacterial cell envelope is a multi-step process characterized by distinct kinetics for crossing the outer and inner membranes. Unlike many antimicrobial peptides that rapidly lyse bacterial membranes, PR-39's entry is more nuanced and does not lead to immediate cell rupture. nih.govnih.gov Instead, its primary lethal action is linked to the subsequent inhibition of intracellular processes such as DNA and protein synthesis. nih.gov

Initial contact between the positively charged PR-39 and the negatively charged bacterial outer membrane is mediated by electrostatic interactions. nih.gov Following this initial binding, the peptide must traverse the formidable outer membrane of Gram-negative bacteria. Research on Escherichia coli has revealed a noticeable lag phase of approximately 8 minutes before the peptide effectively penetrates the outer membrane. asm.orgnih.govresearchgate.net This delay suggests a translocation mechanism that is more complex than simple diffusion or carpet-like membrane disruption. The significance of the outer membrane as a barrier is highlighted by studies using an envA1 mutant of E. coli, which possesses a more permeable outer membrane. In this mutant, the 8-minute lag period is absent, allowing for much faster killing kinetics. asm.orgresearchgate.net

Once across the outer membrane, PR-39 interacts with the inner cytoplasmic membrane. Evidence suggests that PR-39 induces membrane permeabilization, leading to the leakage of intracellular components. For instance, a 5-minute incubation with PR-39 can cause a substantial loss of ATP from both E. coli and Bacillus globigii. nih.gov Furthermore, the peptide disrupts the membrane potential of bacterial cells. nih.gov Studies using model membranes (liposomes) have shown that PR-39 can induce the release of entrapped molecules like calcein, a process dependent on the presence of negatively charged lipids. nih.gov Despite this permeabilizing activity, PR-39 does not appear to form discrete, stable pores or channels in the membrane in the same manner as other pore-forming peptides. nih.gov

The translocation across the inner membrane into the cytoplasm is thought to be facilitated by a specific transporter. Research has identified the SbmA protein, a component of an inner membrane transporter, as crucial for the activity of PR-39. nih.govnih.gov Bacteria with mutations in the sbmA gene exhibit reduced susceptibility to the peptide, indicating that SbmA is likely involved in the uptake of PR-39 into the cell's interior where it can access its ultimate targets. nih.govnih.gov

Table 1: Kinetics of PR-39 Interaction with Bacterial Membranes

EventOrganism/ModelKey FindingTimeframeReference
Outer Membrane Penetration (Wild-Type)E. coliA lag period is observed before effective penetration.~8 minutes asm.orgnih.govresearchgate.net
Outer Membrane Penetration (envA1 mutant)E. coliThe lag period for penetration is absent due to a more permeable outer membrane.Immediate asm.orgresearchgate.net
ATP LeakageE. coli, B. globigiiSignificant loss of intracellular ATP upon peptide exposure.Within 5 minutes nih.gov
Inner Membrane TranslocationE. coliMediated by the SbmA inner membrane transporter.Not specified nih.govnih.gov

Influence of Bacterial Growth Phase on PR-39 Activity

The physiological state of bacteria, particularly their growth phase, significantly modulates their susceptibility to PR-39. The antimicrobial action of this peptide is notably more potent against actively growing bacteria compared to those in a non-growing, or stationary, state. asm.orgnih.govresearchgate.net

Bacteria in the exponential (logarithmic) growth phase are characterized by rapid cell division, high metabolic activity, and continuous synthesis of cellular components, including proteins and nucleic acids. thoughtco.commdpi.com It is during this phase that PR-39 exhibits its most rapid killing effect. asm.orgnih.gov This heightened susceptibility is directly linked to the peptide's mechanism of action, which involves the inhibition of DNA and protein synthesis. nih.govasm.org Since these processes are most active during the exponential phase, their disruption by PR-39 has a more immediate and profound lethal impact on the bacterial cell.

Conversely, bacteria in the stationary phase, which is often triggered by nutrient limitation or the accumulation of waste products, exhibit a dramatically reduced metabolic rate. thoughtco.commdpi.com In this state, processes like DNA replication and protein synthesis are significantly downregulated. nih.gov Consequently, PR-39 kills non-growing, stationary-phase cells at a considerably slower rate. asm.orgnih.govresearchgate.net The peptide's primary intracellular targets are less active, diminishing the immediacy of its lethal effect. While stationary-phase bacteria are not immune to PR-39, the kinetics of killing are markedly different, underscoring the importance of the bacterium's metabolic state in determining the efficacy of the peptide.

Table 2: Differential Activity of PR-39 based on Bacterial Growth Phase

Bacterial Growth PhaseMetabolic StateSusceptibility to PR-39Reason for Differential ActivityReference
Exponential (Log) PhaseHigh metabolic activity; rapid DNA and protein synthesis.Higher susceptibility; faster killing.PR-39's primary targets (DNA and protein synthesis) are highly active, leading to rapid cell death upon inhibition. asm.orgnih.govresearchgate.net
Stationary PhaseLow metabolic activity; DNA and protein synthesis are minimal.Lower susceptibility; slower killing.The peptide's intracellular targets are less active, reducing the immediate lethal impact. asm.orgnih.govresearchgate.net

Structure Activity Relationship Sar Studies of Proline Rich Antimicrobial Peptide 2

Importance of Proline and Arginine Residues in PR-39 Activity

PR-39's defining characteristic is its high content of proline and arginine residues, which are fundamental to its mechanism of action. nih.govresearchgate.net The peptide's effects are associated with a polybasic amino-terminal segment and a proline-rich core region. nih.govpnas.org These structural motifs are critical for its interactions with microbial targets and host components.

The proline residues contribute to the peptide's high stability and resistance to degradation by common proteases like serine proteases, elastase, and aminopeptidases, resulting in a long half-life. nih.gov This stability is a key feature for its potential therapeutic applications. The arginine residues, being positively charged at physiological pH, are crucial for the initial electrostatic interactions with the negatively charged components of bacterial membranes.

Research has highlighted that the specific arrangement of these residues is essential. For instance, the positive charge of the first three amino acids in the N-terminus, combined with a subsequent PRPR sequence, has been identified as vital for the full antimicrobial activity of PR-39. nih.gov The peptide does not typically cause cell lysis through pore formation but instead translocates across the bacterial membrane to inhibit intracellular processes such as DNA and protein synthesis. nih.govnih.govnih.gov This intracellular targeting is a hallmark of many proline-rich antimicrobial peptides (PrAMPs), which are known to interact with the 70S ribosome to disrupt protein synthesis. mdpi.com

Contributions of N-Terminal and C-Terminal Regions to Antimicrobial Efficacy

SAR studies have consistently demonstrated that the biological activities of PR-39 are predominantly localized within its N-terminal region. plos.orgnih.gov The mature PR-39 peptide consists of 39 amino acids, and investigations involving synthetic and truncated versions have revealed that the N-terminal portion is the primary locus of antimicrobial efficacy. plos.orgnih.gov

Specifically, the amino-terminal 26 residues of PR-39 have been identified as a potent functional antibacterial domain. nih.govnih.gov Further studies have shown that even shorter N-terminal fragments, down to 15 amino acids, retain significant antimicrobial activity, although often with some reduction in potency and increased sensitivity to salt inhibition. plos.orgresearchgate.netnih.gov In contrast, peptides corresponding to the C-terminal region of PR-39 exhibit severely hampered antimicrobial capabilities. plos.orgresearchgate.net

While the N-terminus is crucial for direct antimicrobial action, the full-length peptide appears necessary for some of its immunomodulatory functions. For example, only the mature, full-length PR-39 was found to effectively induce the production of interleukin-8 (IL-8) in porcine macrophages, whereas shorter N-terminal fragments did not produce a significant effect. nih.govnih.gov This indicates a differential requirement for the peptide's length and structure in executing its diverse biological roles, with the C-terminal region possibly playing a role in modulating host immune responses.

Conformational Flexibility and Membrane Interaction Properties

The conformational properties of PR-39 are key to its function. Spectroscopic studies using circular dichroism have shown that the peptide's secondary structure is not significantly altered when it interacts with negatively charged lipid vesicles that mimic bacterial membranes. nih.gov However, Fourier-transform infrared spectroscopy suggests that the hydrogen bond pattern of PR-39 is modified upon this interaction, indicating a change in its molecular environment as it associates with the membrane. nih.gov

PR-39's interaction with membranes is non-lytic. researchgate.netresearchgate.net While it can induce leakage of cellular components like ATP and cause membrane depolarization, it does not form discrete pores or channels in the way many other antimicrobial peptides do. plos.orgnih.gov Studies with planar lipid bilayers showed that PR-39 increases current but does not produce the characteristic step-wise conductance changes associated with channel formation. nih.gov The interaction is dependent on the presence of negatively charged lipids, which facilitates the binding of the positively charged peptide to the membrane surface. nih.gov This initial binding is a prerequisite for its subsequent translocation into the cytoplasm to engage with intracellular targets. nih.gov

Impact of Peptide Truncation on Functional Profiles

Truncation studies have been instrumental in mapping the functional domains of PR-39. As established, the antimicrobial activity resides primarily in the N-terminal half of the peptide. plos.orgnih.gov Truncating the peptide from the C-terminus has a graded effect on its antimicrobial potency.

Research has shown that N-terminal peptides PR-39(1-26), PR-39(1-22), PR-39(1-18), and PR-39(1-15) all retain antibacterial activity close to that of the mature peptide, with only minor increases in the minimal bactericidal concentration (MBC) for the shorter fragments. plos.org A synthetic 26-amino acid peptide from the N-terminus, named PR-26, was found to be as potent, or even more potent, than the full-length PR-39 against certain enteric gram-negative bacteria. nih.govresearchgate.net

Conversely, C-terminal peptides demonstrate significantly reduced activity. For example, PR-39(24-39) showed severely diminished antibacterial function. plos.org An important functional trade-off is that shorter, truncated peptides are much more sensitive to inhibition by salt, which can limit their efficacy in physiological environments. plos.orgresearchgate.netnih.gov

The following table summarizes the antimicrobial activity of PR-39 and its truncated derivatives against Escherichia coli.

PeptideSequenceMinimal Bactericidal Concentration (MBC) against E. coli (µM)
PR-39 RRRPRPPYLPRPRPPPFFPPRLPPRIPPGFPPRFPPRFP1.25
PR-39(1-26) RRRPRPPYLPRPRPPPFFPPRLPPRIP1.25
PR-39(1-22) RRRPRPPYLPRPRPPPFFPPRL2.5
PR-39(1-18) RRRPRPPYLPRPRPPPFF5
PR-39(1-15) RRRPRPPYLPRPRPP5
PR-39(16-39) PFFPPRLPPRIPPGFPPRFPPRFP> 40
PR-39(24-39) IPPGFPPRFPPRFP40

Data sourced from Veldhuizen et al. (2014). plos.org

This data clearly illustrates that the N-terminal region is essential for potent antimicrobial action, and while truncation down to 15 residues maintains activity, further shortening or focusing on the C-terminal region leads to a dramatic loss of function.

Regulation of Proline Rich Antimicrobial Peptide 2 Gene Expression

Endogenous Expression Sites in Mammalian Tissues

The gene for PR-39 is expressed in a variety of tissues in pigs, though the levels of expression differ significantly between sites. While the peptide was first isolated from the small intestine, subsequent research using cDNA cloning revealed that the primary site of its gene expression is the bone marrow. nih.govnih.gov In the bone marrow, PR-39 is synthesized by progenitor cells and stored in the granules of neutrophils as a proform. koreascience.kr

Studies comparing the relative mRNA expression levels have confirmed that bone marrow exhibits the highest concentration of PR-39 transcripts. Other tissues, including the spleen, thymus, mesenteric lymph nodes (MLN), liver, and ileum, also express PR-39 mRNA, but at considerably lower levels. nih.gov

Table 1: Relative mRNA Expression of PR-39 in Various Porcine Tissues

This table illustrates the comparative expression levels of PR-39 mRNA, with bone marrow showing the most predominant expression.

TissueRelative Expression LevelReference
Bone MarrowPredominant nih.govnih.gov
SpleenLower than Bone Marrow nih.gov
ThymusLower than Bone Marrow nih.gov
Mesenteric Lymph Nodes (MLN)Lower than Bone Marrow nih.gov
LiverLower than Bone Marrow nih.gov
IleumLower than Bone Marrow nih.gov
Small IntestineInitial Isolation Site nih.gov

Transcriptional Activation and Inducible Gene Expression of PR-39

The expression of the PR-39 gene is not static; it can be significantly induced in response to various stimuli, particularly those associated with infection and inflammation. The upstream region of the PR-39 gene contains several potential recognition sites for transcription factors known to regulate genes involved in the acute phase response, such as nuclear factor for interleukin-6 (NF-IL6) and acute phase response factor (APRF). nih.gov This suggests a mechanism for its inducible expression during an immune response.

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and can induce the expression of antimicrobial peptides. mdpi.comnih.gov Studies have demonstrated that challenges with enterotoxigenic Escherichia coli (ETEC), which possess LPS, lead to the upregulation of PR-39 mRNA expression in the spleen, thymus, liver, ileum, and mesenteric lymph nodes of pigs. nih.gov More broadly, LPS is known to stimulate the expression of cathelicidins, the family to which PR-39 belongs. For instance, LPS can increase the expression of cathelicidin-related antimicrobial peptide (CRAMP), the mouse ortholog of human LL-37, in the brain. mdpi.com This inducible response highlights the role of PR-39 as a frontline defense molecule against bacterial invasion.

The expression of PR-39 appears to be linked to inflammatory signaling pathways. The promoter region of the PR-39 gene contains potential binding sites for NF-IL6, a transcription factor that is activated by the pro-inflammatory cytokine Interleukin-6 (IL-6). nih.govnih.gov IL-6 is a key mediator of the acute phase response, a systemic reaction to inflammation or tissue damage, and is known to induce the expression of various target genes in the liver. nih.govyoutube.com While direct induction of PR-39 by IL-6 has not been definitively shown, the presence of these regulatory elements in the gene's promoter strongly suggests that IL-6 can modulate PR-39 expression as part of the broader inflammatory cascade. nih.gov This is further supported by the general principle that cytokines like IL-1β and IL-6 are key inducers of antimicrobial protein expression at epithelial surfaces. nih.gov

Retinoids, a class of chemical compounds derived from vitamin A, including all-trans retinoic acid (ATRA), can influence the expression of cathelicidin (B612621) antimicrobial peptides. nih.govmdpi.com Research has shown that retinoids can potently increase and sustain the expression of the cathelicidin gene in both mouse and human preadipocytes as they differentiate. nih.govoup.comnih.gov This effect is noteworthy as it occurs even while retinoids inhibit other markers of adipogenesis. oup.com The mechanism for this enhancement may involve the hypoxia-inducible factor 1α (HIF-1α) signaling pathway. nih.govnih.gov This upregulation is cell-type specific, as it was not observed in keratinocytes or sebocytes. oup.com As PR-39 is a member of the cathelicidin family, these findings suggest that its expression may also be positively influenced by retinoids in specific cellular contexts. nih.gov

Table 2: Summary of Inducers for PR-39 and Cathelicidin Gene Expression

This table summarizes key molecules and stimuli that have been shown to upregulate the gene expression of PR-39 or related cathelicidins.

InducerTarget Peptide/FamilyKey FindingReference
Lipopolysaccharide (LPS) / E. coliPR-39Upregulates PR-39 mRNA in various porcine tissues following ETEC challenge. nih.gov
Interleukin-6 (IL-6)PR-39 (putative)PR-39 gene promoter contains binding sites for the IL-6-responsive transcription factor NF-IL6. nih.gov
All-Trans Retinoic Acid (ATRA)CathelicidinsPotently increases and sustains cathelicidin expression in differentiating preadipocytes. nih.govoup.com
Salmonella infectionPR-39PR-39 levels increase significantly in the sera of pigs with salmonellosis. nih.gov

During a systemic bacterial infection, the expression of PR-39 is significantly increased. This has been directly observed in pigs infected with Salmonella, a condition known as salmonellosis. nih.gov In these animals, the levels of PR-39 in the blood serum rise significantly, indicating a systemic response to the pathogen. nih.gov This upregulation is a critical part of the host's innate immune defense against invading bacteria.

Developmental Gene Expression Patterns in Animal Models

The expression of the PR-39 gene is also subject to developmental regulation, particularly in the early life of pigs. Studies in piglets have shown a distinct pattern of PR-39 mRNA expression in the bone marrow from birth through the post-weaning period. koreascience.krkoreascience.kr

The levels of PR-39 mRNA exhibit a steady increase from day 1 after birth up to day 28, which corresponds to the pre-weaning phase. koreascience.kr However, following weaning (typically around 28 days), there is a significant decrease in the expression of the PR-39 gene. koreascience.krkoreascience.kr This drop in endogenous antimicrobial peptide production post-weaning may contribute to the increased susceptibility of newly weaned pigs to pathogens. koreascience.kr

Table 3: Developmental Expression of PR-39 mRNA in Piglet Bone Marrow

This table shows the relative changes in PR-39 mRNA expression in piglets at different ages, highlighting the impact of weaning.

Age (Days)Developmental StageRelative PR-39 mRNA Expression TrendReference
1 - 28Pre-weaningSteady Increase koreascience.krkoreascience.kr
42 - 56Post-weaningSignificantly Decreased koreascience.krkoreascience.kr

Exogenous Factors Influencing PR-39 Gene Regulation (e.g., Zinc Oxide)

The transcriptional activity of the PR-39 gene can be significantly influenced by external compounds, particularly those administered through diet or encountered during an infection. These factors can upregulate or downregulate gene expression, thereby altering the availability of the PR-39 peptide and impacting the host's immune readiness. Key exogenous factors known to affect the regulation of cathelicidin genes like PR-39 include components of bacterial cell walls, such as lipopolysaccharide (LPS), and certain micronutrients and their derivatives, like retinoic acid and zinc. nih.govnih.gov The presence of potential binding sites for zinc finger peptides in the promoter region of the PR-39 gene suggests a direct mechanism for induction by zinc. koreascience.kr

Zinc Oxide:

Zinc oxide (ZnO) is a notable exogenous factor that has been demonstrated to regulate the expression of the PR-39 gene, especially in piglets where the peptide is a crucial part of gut defense. koreascience.kranimbiosci.org Research has shown that dietary supplementation with pharmacological levels of zinc oxide can significantly increase the messenger RNA (mRNA) expression of PR-39 in the bone marrow of weanling piglets. koreascience.kranimbiosci.org

In one study, weanling piglets were fed diets with varying concentrations of zinc oxide for 15 days. The results, obtained through semi-quantitative RT-PCR analysis, revealed a dose-dependent effect on PR-39 gene expression. animbiosci.org Piglets receiving a diet supplemented with 3,000 mg of zinc per kg of diet (ZnO3,000) showed a statistically significant increase in PR-39 mRNA levels compared to a control group with no zinc supplementation. koreascience.kranimbiosci.org A lower supplementation level of 100 mg of zinc per kg (ZnO100) also led to an increase in PR-39 gene expression, though this rise was not statistically significant. koreascience.kranimbiosci.org These findings correlate with the observed effects of high-dose zinc oxide on improving weight gain and preventing diarrhea in the piglets, suggesting that the upregulation of PR-39 may contribute to these beneficial outcomes. animbiosci.org

The table below summarizes the research findings on the effect of dietary zinc oxide on the relative mRNA expression of PR-39 in piglets.

Dietary Treatment GroupZinc Supplementation (mg/kg diet)Relative PR-39 mRNA Expression (Ratio to β-actin)Statistical Significance (p-value)
Control (ZnO₀) 0~0.35-
Low Zinc (ZnO₁₀₀) 100~0.45>0.05
High Zinc (ZnO₃₀₀₀) 3,000~0.60<0.05
Data derived from studies on weanling piglets after a 15-day feeding period. koreascience.kranimbiosci.org

Other exogenous agents, such as LPS and retinoic acid, are also known to regulate the expression of cathelicidin genes, indicating that the PR-39 gene is responsive to a range of immune and dietary signals. nih.govnih.gov

Mechanisms of Bacterial Resistance to Proline Rich Antimicrobial Peptides General Pramps and Pr 39

Role of Transporter Protein Mutations (e.g., sbmA gene)

A primary mechanism of resistance to PrAMPs in Gram-negative bacteria is the inactivation of inner membrane transporter proteins responsible for peptide uptake. nih.gov The most critical of these is the SbmA protein, a component of an ABC transporter system. nih.govbohrium.com

Mutations, including point mutations or complete deletions, in the sbmA gene prevent or significantly reduce the internalization of PrAMPs like Bac7 and oncocin into the bacterial cytoplasm. nih.govnih.gov This lack of uptake means the peptides cannot reach their intracellular targets, rendering the bacterium resistant. bohrium.com Studies on Escherichia coli have shown that mutants lacking a functional SbmA protein exhibit significantly increased resistance to a range of proline-rich peptides but not to membrane-lytic peptides, confirming the specific role of SbmA in PrAMP transport. nih.govbohrium.com The expression level of sbmA is directly correlated with susceptibility; increased expression enhances sensitivity to Bac7. bohrium.com The interaction is stereospecific, as the all-D enantiomer of Bac7(1-35) is not affected by SbmA presence, indicating a specific protein-peptide interaction is required for transport. bohrium.com While SbmA is a major transporter, some PrAMPs can also utilize the YjiL-MdtM system, indicating a degree of redundancy in the uptake pathways. nih.gov

Gene/Protein Function Effect of Mutation/Inactivation on PrAMP Resistance Affected Peptides References
sbmA Inner membrane transporter protein, facilitates PrAMP uptake into the cytoplasm.Null mutants or point mutations lead to decreased peptide internalization, resulting in significantly increased resistance (higher MIC values).Bac7, PR-39, Oncocin, Apidaecin nih.gov, nih.gov, bohrium.com, nih.gov
bacA Homologue of sbmA in organisms like Sinorhizobium meliloti.Functionally interchangeable with SbmA; its absence confers resistance.Proline-rich peptides nih.gov, asm.org

Contribution of Bacterial Efflux Pumps (e.g., MdtM)

While transporter inactivation prevents entry, efflux pumps actively expel antimicrobial compounds from the cell's interior. nih.govyoutube.com These transport proteins are a crucial component of both intrinsic and acquired antibiotic resistance. nih.govmdpi.com For PrAMPs that successfully enter the cytoplasm, multidrug resistance (MDR) efflux pumps serve as a second line of defense.

In E. coli, the MdtM efflux pump, part of the MFS (Major Facilitator Superfamily) transporters, has been identified as contributing to PrAMP resistance. nih.gov The yjiL-mdtM gene cluster provides a transport system that can extrude peptides from the cytosol. nih.gov Overexpression of efflux pumps like the AcrAB-TolC system in E. coli and the MexAB-OprM system in Pseudomonas aeruginosa is a common mechanism for developing resistance to a wide array of antimicrobial agents. mdpi.comresearchgate.net By actively pumping the peptides out of the cell, these systems prevent the concentration of PrAMPs from reaching a lethal threshold at their intracellular targets. nih.gov

Impact of Cytosolic Peptidases on Intracellular Peptide Degradation

Once inside the bacterial cell, PrAMPs can be targeted by cytosolic proteases. This mechanism involves the enzymatic breakdown of the peptide into inactive fragments. While many studies focus on extracellular proteases, the principle of enzymatic degradation is a recognized resistance strategy. mdpi.commdpi.com

Research on the interaction of antimicrobial peptides with human erythrocytes has shown that cytosolic extracts contain proteases capable of degrading various AMPs. nih.gov This demonstrates that if a peptide is internalized, intracellular peptidases can contribute to its inactivation. nih.gov The susceptibility of a peptide to this degradation depends on its structure; linear peptides like many PrAMPs are generally more vulnerable to proteolysis than cyclic peptides stabilized by disulfide bonds. mdpi.com This degradation pathway represents a significant hurdle for PrAMPs that have successfully bypassed membrane transport defenses.

Surface Lipid Modifications and Their Effect on Susceptibility

Bacteria can alter their cell surface to prevent the initial binding of cationic antimicrobial peptides. mdpi.com Since the initial interaction between the positively charged PrAMPs and the negatively charged bacterial surface is often driven by electrostatic attraction, reducing the net negative charge of the membrane is an effective resistance strategy. biorxiv.org

Gram-negative bacteria can modify the lipid A portion of their lipopolysaccharide (LPS). nih.gov This can involve the addition of positively charged moieties like aminoarabinose or phosphoethanolamine, which neutralizes the negative charges of the phosphate (B84403) groups on lipid A. mdpi.com In some cases, bacteria may remove phosphate groups entirely to lessen the membrane's negative charge. mdpi.comnih.gov

Modification Type Enzyme/System Mechanism Effect on PrAMP Interaction References
LPS Modification PmrA/PmrB, PhoP/PhoQAddition of positively charged sugars (e.g., aminoarabinose) to lipid A.Reduces net negative charge of the outer membrane, weakening electrostatic attraction. mdpi.com, nih.gov
Phospholipid Modification MprFConverts anionic phosphatidylglycerol (PG) to zwitterionic or cationic forms (e.g., Lys-PG).Reduces net negative charge of the cell membrane, hindering peptide binding. biorxiv.org, researchgate.net, biorxiv.org
LPS Deacylation/Dephosphorylation LpxR, LpxFRemoval of acyl chains or phosphate groups from lipid A.Alters membrane fluidity and charge, impacting peptide interaction. nih.gov

Genetic and Evolutionary Aspects of Resistance Development

The development of resistance to PrAMPs is an evolutionary process driven by the selective pressure exerted by these peptides. mdpi.com Resistance typically arises from spontaneous mutations in bacterial DNA, particularly in genes associated with the mechanisms described above, such as the sbmA transporter gene. nih.govscispace.com

Unlike the rapid, horizontal gene transfer often seen with resistance to conventional antibiotics, resistance to host-derived AMPs is thought to emerge more slowly through a co-evolutionary process between the pathogen and its host. mdpi.com However, the potential for resistance development is a critical consideration for the therapeutic application of PrAMPs. ukri.org Studies involving the serial passaging of E. coli in the presence of the PrAMP Bac7 have successfully selected for resistant strains, which showed mutations in the sbmA gene and, in some conditions, in the waaP kinase gene involved in LPS biosynthesis. nih.gov This demonstrates that resistance can be readily evolved in a laboratory setting through mutations in key genes that either block uptake or alter the peptide's initial binding target. nih.gov The complex and multi-step mechanism of action of PrAMPs, however, may make the development of high-level resistance a more complex process than for antibiotics with a single target. nih.gov

Non Antimicrobial Biological Activities and Immunomodulatory Roles of Proline Rich Antimicrobial Peptide 2

Immunomodulatory Effects on Host Cells

PR-39 exerts significant influence over the host's immune system by directly interacting with immune cells and modulating their functions. These interactions are crucial for orchestrating an appropriate inflammatory response and are central to the peptide's therapeutic potential.

Cytokine Induction in Immune Cells (e.g., IL-8, TNF-α in macrophages)

Proline-rich antimicrobial peptide 2 has been shown to modulate the production of key signaling molecules known as cytokines in immune cells, particularly macrophages. A study investigating the immunomodulatory activity of PR-39 on porcine macrophages found that only the full-length, mature peptide was capable of inducing a significant, tenfold increase in the production of Interleukin-8 (IL-8) after four hours of incubation. nih.gov Shorter, truncated versions of the peptide did not elicit this response. nih.gov The induction of IL-8 is noteworthy as this chemokine plays a critical role in attracting neutrophils to sites of infection or injury. nih.gov

In addition to IL-8, PR-39 also influences the production of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine. nih.govnih.gov Research demonstrated that both the full-length PR-39 and some of its N-terminal derivatives were able to induce TNF-α production in a porcine macrophage cell line, although to a lesser degree than IL-8. nih.gov This differential regulation of cytokine induction by PR-39 and its fragments suggests that distinct structural components of the peptide may be responsible for initiating different signaling pathways within the macrophage. nih.govnih.gov Some studies have suggested that PR-39 may have a dampening effect on TNF-α levels in the context of septic shock. nih.gov

Table 1: Effect of this compound (PR-39) on Cytokine Production in Porcine Macrophages
PeptideIL-8 InductionTNF-α InductionReference
Mature PR-39 (Full-length)Significant InductionInduction Observed nih.govnih.gov
Truncated PR-39 PeptidesNo Significant InductionInduction by some N-terminal derivatives nih.govnih.gov

Anti-inflammatory Properties (e.g., Inhibition of NADPH Oxidase)

Beyond stimulating certain immune responses, PR-39 also possesses crucial anti-inflammatory capabilities. One of its key mechanisms is the inhibition of the phagocyte NADPH oxidase enzyme complex. nih.gov This enzyme is responsible for generating reactive oxygen species (ROS), which, while important for killing pathogens, can cause significant tissue damage during inflammation if produced in excess. nih.gov

PR-39 inhibits the activity of NADPH oxidase by preventing the proper assembly of the enzyme complex. nih.gov It achieves this by binding to the Src homology 3 (SH3) domains of the p47phox cytosolic component. nih.gov This interaction, which involves both a polybasic N-terminal segment and the proline-rich core of PR-39, blocks the association of p47phox with p22phox, a subunit of cytochrome b558. nih.gov By disrupting this assembly, PR-39 effectively curtails the production of superoxide (B77818) anions, thereby limiting excessive tissue damage during inflammatory events. This function highlights PR-39 as a multifunctional peptide that can regulate inflammation. nih.gov

Roles in Tissue Repair and Regeneration Processes

PR-39 is actively involved in the complex processes of healing and tissue remodeling that follow an injury. Its ability to influence cell behavior and promote the formation of new tissue underscores its importance in wound repair.

Induction of Syndecan Expression for Wound Healing

A critical role of PR-39 in the wound healing process is its ability to induce the expression of syndecans, a family of cell surface heparan sulfate (B86663) proteoglycans. nih.gov Specifically, PR-39 has been shown to induce the expression of syndecan-1 and syndecan-4 in mesenchymal cells, which are key players in the formation of granulation tissue during wound repair. nih.govnih.gov

This induction is significant because syndecans are required for cells to respond to various heparin-binding growth factors and extracellular matrix components that are essential for cell proliferation and migration during healing. nih.gov The peptide, which is released into the wound by infiltrating cells, stimulates syndecan expression at the same concentrations at which it exhibits antibacterial activity. nih.govnih.gov This dual-functionality suggests that PR-39 acts as a key protein in the wound environment, simultaneously helping to prevent infection and preparing cells for the repair process by increasing their responsiveness to growth signals. nih.gov

Promotion of Angiogenesis and Neovascularization

The formation of new blood vessels, a process known as angiogenesis, is fundamental to wound healing and tissue regeneration. PR-39 has been identified as a potent regulator of this process. clinicaleducation.org

The primary mechanism through which PR-39 promotes angiogenesis is by regulating the stability of Hypoxia-Inducible Factor-1α (HIF-1α). clinicaleducation.org HIF-1α is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common condition in wounded or ischemic tissue. Under normal oxygen conditions, HIF-1α is rapidly degraded, a process dependent on the ubiquitin-proteasome system. clinicaleducation.org

Research has shown that PR-39, a peptide derived from macrophages, inhibits this ubiquitin-proteasome-dependent degradation of HIF-1α. clinicaleducation.org By stabilizing HIF-1α, PR-39 allows the transcription factor to accumulate and activate the expression of various pro-angiogenic genes, including those for angiogenic growth factors. clinicaleducation.org This leads to an acceleration in the formation of vascular structures. Studies have demonstrated that this PR-39-induced angiogenesis results in the creation of functional blood vessels. clinicaleducation.org These findings indicate that the selective inhibition of HIF-1α degradation by PR-39 may be a key mechanism underlying inflammation-induced angiogenesis. clinicaleducation.org

Table 2: Summary of Non-Antimicrobial Functions of this compound (PR-39)
Biological ProcessSpecific Action of PR-39Key Molecular Target/MechanismReference
ImmunomodulationInduction of IL-8 and TNF-α in macrophagesActivation of cytokine gene expression nih.govnih.gov
Anti-inflammationInhibition of ROS productionInhibition of NADPH oxidase assembly via binding to p47phox nih.gov
Wound HealingInduction of syndecan expressionUpregulation of syndecan-1 and syndecan-4 nih.govnih.gov
AngiogenesisPromotion of new blood vessel formationInhibition of HIF-1α degradation clinicaleducation.org

Influence on Neutrophil Function and Recruitment

Proline-rich antimicrobial peptides (PR-AMPs) extend their biological activities beyond direct microbial killing to influence the function and recruitment of host immune cells, particularly neutrophils. These peptides play a significant role in the inflammatory response and host defense coordination.

Chemoattractant Properties for Neutrophils

Certain proline-rich antimicrobial peptides function as chemoattractants, actively recruiting neutrophils to sites of infection or inflammation. The proline-arginine-rich peptide PR-39, for instance, has been shown to induce the directed migration of neutrophils. nih.gov This chemotactic response is dose-dependent, with peak activity observed at concentrations slightly lower than those required for its bactericidal effects. nih.gov The mechanism underlying this chemoattraction is dependent on extracellular calcium, as the PR-39-induced migration and the associated transient increase in intracellular calcium are abrogated in a calcium-free environment. nih.gov Furthermore, the inhibition of this process by pertussis toxin suggests the involvement of G-protein coupled receptors. nih.gov Truncation studies of PR-39 indicate that the chemoattractant domain may be located within the first 26 amino acids of the peptide. nih.gov This ability to attract neutrophils, the first line of immune defense, highlights a crucial role for PR-AMPs in initiating the innate immune response. nih.govacs.org Other peptides, such as the collagen-derived N-acetyl-proline-glycine-proline (AcPGP), also act as potent neutrophil chemoattractants. researchgate.net

Attenuation of Neutrophil-Mediated Tissue Injury (e.g., Myocardial Ischemia-Reperfusion)

While neutrophils are essential for fighting infection, their excessive activation can lead to tissue damage, particularly in the context of ischemia-reperfusion (I-R) injury. frontiersin.orgmdpi.com Proline-rich antimicrobial peptides can mitigate this damage. PR-39, for example, exerts cardioprotective effects during myocardial I-R injury by attenuating neutrophil-induced cardiac dysfunction. nih.govoup.com This protection is achieved, at least in part, by suppressing the production of superoxide by neutrophils. nih.govoup.com

PR-39 inhibits the activity of the NADPH oxidase enzyme in polymorphonuclear leukocytes (PMNs) by blocking its assembly, a critical step for superoxide generation. nih.govoup.com Specifically, PR-39 binds to the p47phox subunit, preventing its interaction with p22phox. oup.com By inhibiting both PMN and endothelial NADPH oxidase, PR-39 significantly reduces superoxide release. nih.govoup.com This leads to improved left ventricular developed pressure and a reduced inflammatory response, characterized by decreased P-selectin expression on the coronary endothelium and reduced PMN adherence and infiltration into the post-ischemic heart muscle. nih.govoup.com Similarly, the cathelicidin-related antimicrobial peptide (CRAMP) has been shown to protect against myocardial I-R injury, where its levels are found to be reduced post-injury. nih.gov Replenishing CRAMP levels resulted in a significant decrease in infarct size and reduced myocardial apoptosis. nih.gov

Anti-Apoptotic Effects in Mammalian Cells

Certain proline-rich antimicrobial peptides have demonstrated the ability to protect mammalian cells from apoptosis, or programmed cell death. The peptide PR-39 has been reported to alter macrophage viability by inhibiting apoptosis. nih.gov In the context of myocardial ischemia-reperfusion injury, the cathelicidin-related antimicrobial peptide (CRAMP) was found to inhibit cardiomyocyte apoptosis. nih.gov This anti-apoptotic effect was associated with the activation of pro-survival signaling pathways, including Akt and ERK1/2, and the subsequent phosphorylation and nuclear export of the pro-apoptotic transcription factor FoxO3a. nih.gov

Synergistic Interactions with Conventional Antibiotics

A significant aspect of the non-antimicrobial activity of proline-rich antimicrobial peptides is their ability to work synergistically with conventional antibiotics, enhancing their efficacy and potentially overcoming bacterial resistance. nih.gov This synergy allows for the use of lower concentrations of both the peptide and the antibiotic, which could reduce potential toxicity. frontiersin.org The mechanisms behind this synergy are varied; PR-AMPs can increase the permeability of bacterial membranes, facilitating the entry of antibiotics, or they can inhibit bacterial housekeeping proteins like the DnaK heat shock protein, which can compromise bacterial resistance mechanisms. nih.govfrontiersin.orgnih.gov

Studies have demonstrated synergistic or additive effects between various PR-AMPs and different classes of antibiotics against several multidrug-resistant Gram-negative pathogens. frontiersin.orgnih.gov For example, the dimeric PR-AMP A3-APO shows synergy with colistin (B93849) against Klebsiella pneumoniae and Acinetobacter baumannii. frontiersin.orgnih.gov Its monomer, ARV-1502, acts synergistically with meropenem (B701) against carbapenem-resistant Escherichia coli. frontiersin.orgnih.gov

Table 1: Synergistic Activity of Proline-Rich Antimicrobial Peptides with Conventional Antibiotics

Proline-Rich Peptide Antibiotic Target Pathogen Observed Effect Fractional Inhibitory Concentration (FIC) Index
A3-APO Colistin Klebsiella pneumoniae K97/09 Synergy ΣFIC = 0.08
A3-APO Colistin Acinetobacter baumannii ATCC BAA-1605 Synergy ΣFIC = 0.08
A3-APO Imipenem (B608078) Klebsiella pneumoniae K97/09 Additive ΣFIC = 0.53
ARV-1502 (Chex1-Arg20) Meropenem Escherichia coli UNT167-1 (CRE) Synergy ΣFIC = 0.38
RW6P Penicillin Candida albicans Synergy N/A
RW6P Vancomycin Candida albicans Synergy N/A
RW6P Ampicillin Candida albicans Synergy N/A
RW6P Penicillin Cryptococcus neoformans Synergy N/A
RW6P Vancomycin Cryptococcus neoformans Synergy N/A
RW6P Ampicillin Cryptococcus neoformans Synergy N/A

Antivirulence Activities and Modulation of Bacterial Quorum Sensing

Beyond direct killing, proline-rich antimicrobial peptides can exhibit antivirulence activity by targeting bacterial processes essential for pathogenicity. Some PR-AMPs, such as pyrrhocoricin, inhibit the bacterial heat shock protein DnaK. nih.gov This inhibition disrupts proper protein folding, which can in turn inactivate enzymes responsible for bacterial antibiotic resistance and toxin production, thereby reducing the bacterium's virulence. nih.govfrontiersin.org

Furthermore, there is growing interest in targeting bacterial communication systems, such as quorum sensing (QS), as an anti-infective strategy. nih.gov QS systems regulate the expression of virulence factors and biofilm formation in a population-density-dependent manner. nih.gov While direct evidence for PR-AMP 2 specifically modulating QS is still emerging, the general principle of targeting bacterial regulatory systems is a key area of research. For many pathogenic bacteria, the QS system uses signals like acyl-homoserine lactones (AHLs) in Gram-negative bacteria or oligopeptides in Gram-positive bacteria to coordinate gene expression. nih.gov Interfering with these signaling pathways represents a promising strategy to disarm pathogens without necessarily killing them, which may reduce the selective pressure for resistance development. nih.gov

Advanced Research Methodologies in Proline Rich Antimicrobial Peptide 2 Studies

Peptide Synthesis and Derivatization Techniques

The primary method for producing Chex1-Arg20 and its analogues is Fmoc/tBu solid-phase peptide synthesis (SPPS). nih.govpeptide-li.com This well-established technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support, enabling the creation of custom peptide sequences. biotage.com Researchers utilize SPPS to generate not only the base Chex1-Arg20 peptide but also a variety of derivatives designed to probe structure-activity relationships or enhance therapeutic properties. nih.govpeptide-li.com

Derivatization strategies for Chex1-Arg20 have included:

N- and C-terminal Modifications: A series of modifications at both the N- and C-termini have been synthesized. peptide-li.com Notably, C-terminal modifications with hydrazide or alcohol functionalities have been shown to broaden the peptide's antibacterial spectrum to include species like Acinetobacter baumannii and Pseudomonas aeruginosa. peptide-li.com

Amino Acid Substitution: Specific amino acid residues have been substituted to understand their importance for antimicrobial activity. For instance, a series of Chex1-Arg20 analogs were created with D-arginine or Nα-methylated arginine substitutions at positions predicted to be vulnerable to degradation. nih.gov These studies revealed that the L-configuration of arginine at position 7 is crucial for activity against Klebsiella pneumoniae. nih.gov

Multimerization: Dimeric and tetrameric forms of Chex1-Arg20 have been synthesized to investigate the effects of oligomerization on activity and mechanism. rsc.orgnih.gov Dimerization has been achieved by incorporating a C-terminal cysteine residue into the monomer and then using various bifunctional linkers, including perfluoroaromatic compounds, to create homodimers. rsc.org

In vitro Antimicrobial Assays

To quantify the antimicrobial efficacy of Chex1-Arg20 and its derivatives, several standardized in vitro assays are employed.

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a peptide's potency. It is defined as the lowest concentration of the antimicrobial agent that prevents visible growth of a microorganism after a specified incubation period. nih.govasm.org The general procedure involves a broth microdilution method performed in 96-well plates. frontiersin.orgnih.gov A standardized suspension of bacteria (e.g., 5 x 105 colony-forming units (CFU)/mL) in a suitable broth, such as Mueller-Hinton Broth (MHB), is added to wells containing serial dilutions of the peptide. frontiersin.orgnih.gov The plates are incubated, typically for 16-24 hours at 37°C, and the MIC is determined by visual inspection for turbidity or by measuring absorbance at 600 nm. frontiersin.orgnih.gov

The Minimum Bactericidal Concentration (MBC) is the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum. wikipedia.org It is determined as a follow-up to the MIC test. asm.orgnih.gov Aliquots from the wells that show no visible growth in the MIC assay are subcultured onto agar (B569324) plates without the peptide. asm.org After further incubation, the number of surviving colonies is counted to determine the concentration at which bactericidal activity occurs. asm.orgnih.gov

Table 1: Reported MIC Values for Chex1-Arg20 (ARV-1502) and Related Peptides

PeptideBacterial StrainMIC (mg/L)Reference
A3-APO (Dimer)Klebsiella pneumoniae K97/0932 frontiersin.org
A3-APO (Dimer)Acinetobacter baumannii BAA-160532 frontiersin.org
Chex1-Arg20 (Monomer)Escherichia coli UNT167-132 frontiersin.org
Chex1-Arg20 D4K (Analogue)Cryptococcus neoformans H99≥2.5 (µmol/L) nih.gov

Growth inhibition assays monitor the effect of the peptide on bacterial growth over time. This can be done by periodically measuring the optical density of bacterial cultures exposed to the peptide. nih.gov

Time-kill kinetic assays provide a dynamic view of antimicrobial activity, showing the rate at which a peptide kills a bacterial population. nih.gov In these experiments, a bacterial culture is exposed to a fixed concentration of the peptide (often a multiple of its MIC). nih.gov At various time points (e.g., 0, 45 min, 90 min, 3 h, 6 h, 24 h), aliquots are removed, serially diluted, and plated on agar to determine the number of viable CFU/mL. nih.govnih.gov Studies have shown that proline-rich AMPs can have relatively slow killing kinetics compared to membrane-lytic peptides. nih.gov For instance, Chex1-Arg20 (ARV-1502) has demonstrated prolonged activity, reducing blood bacterial load in a mouse infection model over a period greater than 24 hours. nih.gov

Cellular Assays for Mechanism of Action Investigations

To understand how Chex1-Arg20 kills bacteria, researchers use cellular assays that probe its interaction with key bacterial structures and processes. The peptide and its multimers appear to have multiple modes of action, including both membrane interaction and inhibition of intracellular processes. nih.govnih.gov

These assays determine whether a peptide disrupts the bacterial cell membrane. While the monomeric Chex1-Arg20 is generally considered non-lytic, its multimeric forms show increased membrane activity. nih.govfrontiersin.org

Dye-based Permeability Assays: A common method involves using fluorescent dyes like propidium (B1200493) iodide (PI), which can only enter cells with compromised cytoplasmic membranes and fluoresce upon binding to nucleic acids. mdpi.com Bacterial cells are incubated with the peptide, and PI is added. The uptake of the dye is then quantified using flow cytometry, which measures the percentage of fluorescent (permeabilized) cells in the population. mdpi.comnih.gov

Membrane Potential Measurements: The effect of the peptide on the electrical potential across the bacterial membrane can be assessed. nih.gov Studies have found that while the monomeric Chex1-Arg20 causes membrane hyperpolarization, its dimerization and tetramerization lead to membrane depolarization, indicating a shift in the mechanism of action toward membrane disruption. nih.gov

ATP Leakage: The integrity of the cell membrane can also be assessed by measuring the leakage of intracellular components like ATP into the surrounding medium. nih.gov

A primary mechanism of action for many proline-rich AMPs, including Chex1-Arg20, is the inhibition of intracellular processes, particularly protein synthesis. frontiersin.orgnih.govmdpi.com

In vitro Translation Assays: Cell-free transcription/translation systems are used to directly measure the effect of the peptide on protein synthesis. nih.govmdpi.com In this assay, all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, etc.) are combined with a template DNA (e.g., for Green Fluorescent Protein, GFP). The peptide is added, and its inhibitory effect is quantified by measuring the amount of protein produced. mdpi.com Studies show that Chex1-Arg20 binds to the bacterial 70S ribosome, specifically in the peptide exit tunnel, thereby blocking the synthesis of new proteins. mdpi.comnih.gov

Isotope Incorporation: Historically, the inhibition of macromolecular synthesis (DNA, RNA, protein) was monitored by providing bacterial cells with radiolabeled precursors (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, and [³H]leucine for protein). A decrease in the incorporation of a specific radiolabel into cellular macromolecules in the presence of the peptide indicates inhibition of that particular synthesis pathway. nih.gov

Gene and Protein Expression Analysis Techniques

Understanding the molecular mechanisms by which PR-39 modulates cellular processes requires precise measurement of changes in gene expression. Quantitative real-time polymerase chain reaction (qRT-PCR) and Northern blotting are fundamental techniques used for this purpose.

Quantitative RT-PCR (qRT-PCR): This technique is a highly sensitive method for detecting and quantifying messenger RNA (mRNA) levels for specific genes. It involves two main steps: first, reverse transcriptase synthesizes complementary DNA (cDNA) from the mRNA template. Second, the cDNA is used as a template for PCR, where fluorescence-based detection allows for the quantification of the amplified DNA in real-time. The level of fluorescence is proportional to the amount of initial mRNA, enabling researchers to determine if a peptide like PR-39 upregulates or downregulates the expression of target genes. For instance, transcriptomic analysis of poplar trees responding to a pathogen showed that the expression of certain peptide-encoding genes was rapidly upregulated within 30 minutes of infection, a finding typically validated and quantified using qRT-PCR. mdpi.com

Northern Blotting: While largely superseded by qRT-PCR due to its lower sensitivity and more labor-intensive nature, Northern blotting remains a valuable tool. It involves separating RNA molecules by size via gel electrophoresis and transferring them to a membrane. The membrane is then incubated with a labeled probe complementary to the sequence of interest, allowing for the visualization and quantification of the target mRNA. This method provides information not only on the quantity but also on the size of the mRNA transcript, which can be useful for identifying different splice variants.

These techniques are essential for elucidating the pathways affected by PR-39. For example, they could be used to quantify the changes in mRNA levels of genes involved in apoptosis (e.g., caspases, Bcl-2 family proteins) or cell adhesion and migration (e.g., syndecans, integrins) following PR-39 treatment.

To determine if PR-39 directly influences the transcription of a specific gene, researchers employ promoter-reporter assays. This technique assesses the activity of a gene's promoter—the DNA region that initiates transcription.

The core of the assay involves creating a DNA construct where the promoter sequence of a gene of interest is fused to a "reporter" gene. This reporter gene encodes an easily detectable protein, such as luciferase or green fluorescent protein (GFP). This construct is then introduced into host cells. If PR-39 or its downstream signaling molecules activate the promoter, the reporter gene is transcribed and translated, producing a measurable signal (e.g., light emission for luciferase). Commercially available systems, such as dual-reporter assays using Gaussia luciferase (GLuc) and secreted alkaline phosphatase (SEAP), allow for the normalization of results against an internal control, enhancing accuracy. genecopoeia.com

These assays can pinpoint whether the regulatory effects of PR-39 occur at the level of transcription initiation. For example, studies on the progesterone (B1679170) receptor (PR) gene have identified promoter polymorphisms that create new transcription start sites and increase gene transcription, a discovery made possible by such reporter assays. wikipedia.org By linking the promoters of genes like syndecan-1 to a reporter, researchers could definitively test whether PR-39's inductive effect is due to direct or indirect activation of the gene's transcription.

Identifying the direct intracellular binding partners of PR-39 is crucial for a complete mechanistic understanding. Proteome microarrays offer a powerful, high-throughput approach for this purpose. A proteome microarray consists of thousands of different purified human proteins spotted onto a solid surface, such as a glass slide.

To identify targets of PR-39, a labeled version of the peptide (e.g., with a fluorescent tag or biotin) is incubated with the microarray. The PR-39 peptide will bind to its specific protein targets on the chip. After washing away non-specific binders, the bound peptide is detected by scanning for the label. The proteins at the locations where a signal is detected are identified as potential interacting partners. This unbiased screening method can reveal novel cellular receptors and targets of PR-39, providing new avenues for research into its diverse biological functions. While specific studies using this method for PR-39 are not widely reported, it represents an advanced methodology capable of mapping the peptide's interaction network within the mammalian cell proteome.

Structural Biology Approaches

Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of peptides and proteins in solution. nih.gov The method is based on the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as the peptide backbone. youtube.comyoutube.com Different types of secondary structure (α-helix, β-sheet, poly-l-proline type II helix, and random coil) produce distinct CD spectra, allowing researchers to determine the conformational characteristics of a peptide like PR-39.

Studies on porcine PR-39 in aqueous solution show a CD spectrum that is compatible with a poly-l-proline type II (PPII) helix conformation. nih.gov This structure is an extended, left-handed helix with three residues per turn, which is common for proline-rich sequences. nih.gov The characteristic CD spectrum for a PPII helix includes a strong negative band around 204-206 nm and a weak positive band near 228 nm. researchgate.net

Importantly, the CD spectrum of PR-39 is not significantly altered upon incubation with negatively charged lipid vesicles that mimic bacterial membranes. nih.govnih.gov This indicates that the peptide does not undergo a major conformational change upon interacting with membranes, suggesting that the PPII helix may be its biologically active conformation. nih.gov

Table 2: Characteristic CD Spectral Features for Protein Secondary Structures

Secondary StructurePositive Peak(s) (nm)Negative Peak(s) (nm)Reference(s)
α-Helix~192~208, ~222 youtube.com
β-Sheet~195-200~215-218 youtube.com
Poly-proline II Helix~228-230~204-206 researchgate.netacs.org
Random Coil~212-220~195-200 youtube.com

Computational and Bioinformatic Methodologies

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a PR-AMP, and its molecular target. These methods have been crucial in understanding how PR-AMPs, including those structurally related to PR-AMP2, bind to their intracellular targets, primarily the bacterial ribosome and the chaperone protein DnaK. tandfonline.comtandfonline.com

Researchers have utilized molecular docking to model the binding of designed proline-rich antimicrobial peptides to bacterial ribosomes and DnaK. tandfonline.comtandfonline.com These simulations help to visualize and assess the binding affinities and interaction patterns, providing insights into the peptides' potential antibacterial and antivirulence activities before they are synthesized and tested in vitro. tandfonline.com For instance, studies have shown that designed PR-AMPs can exhibit high affinity for both the ribosome and DnaK, suggesting a dual mechanism of action. tandfonline.comtandfonline.com The binding of PR-AMPs within the ribosomal exit tunnel, as revealed by these simulations, is a key event that interferes with protein synthesis, ultimately leading to bacterial cell death. units.itnih.gov

Molecular dynamics simulations further enhance these studies by providing a dynamic view of the peptide-target complex over time, revealing the flexibility and conformational changes that occur upon binding. mdpi.com These simulations have been used to study the behavior of antimicrobial peptides in solution and their interactions with biological membranes, which is a critical step for intracellularly acting peptides like PR-AMPs. mdpi.com

Table 1: Molecular Docking and Dynamics Simulation Findings for PR-AMPs

Research Focus Key Findings References
Target Binding Prediction Molecular docking successfully predicted the binding of designed PR-AMPs to bacterial ribosome and DnaK, indicating potential for antibacterial activity. tandfonline.com, tandfonline.com
Interaction Analysis Simulations revealed favorable interactions and high binding affinities of novel PR-AMPs with their intracellular targets. tandfonline.com
Mechanism of Action Docking studies support the mechanism of PR-AMPs inhibiting protein synthesis by binding within the ribosomal exit tunnel. units.it, nih.gov
Peptide Behavior Molecular dynamics simulations have been employed to understand the conformational dynamics of antimicrobial peptides in solution. mdpi.com

In Silico Peptide Design and Sequence Optimization

In silico peptide design and sequence optimization leverage computational algorithms to create novel PR-AMPs with enhanced antimicrobial properties. This rational design approach is often based on the physicochemical properties and sequences of known antimicrobial peptides. tandfonline.comtandfonline.com

The process typically involves generating a library of virtual peptide sequences, often through methods like arbitrary sequence shuffling or systematic mutagenesis, and then using prediction algorithms to assess their potential antimicrobial activity. tandfonline.comtandfonline.comnih.gov These algorithms often screen for characteristics typical of PR-AMPs, such as a high proline content (often defined as at least 25%), a net positive charge, and the presence of specific motifs like Pro-Arg-Pro (PRP). mdpi.comfrontiersin.orgnih.gov

Once promising candidates are identified, their sequences can be further optimized. For example, researchers have systematically substituted amino acids with cationic residues like lysine (B10760008) and arginine to improve antimicrobial activity against various bacterial strains, including pathogenic E. coli and S. Typhimurium. nih.gov This approach has led to the development of synthetic PR-AMPs with a broadened spectrum of activity that includes Gram-positive bacteria and ESKAPE pathogens. mdpi.com The designed peptides are then often subjected to molecular docking studies to validate their binding potential before moving to more resource-intensive experimental validation. tandfonline.comtandfonline.com

Table 2: In Silico Design and Optimization of PR-AMPs

Design Strategy Outcome References
Arbitrary Sequence Shuffling & Prediction Generation of novel PR-AMP sequences with predicted antibacterial activity. tandfonline.com, tandfonline.com
Systematic Cationic Substitutions Improved antimicrobial activity of PR-AMPs against E. coli and S. Typhimurium. nih.gov
Sequence Extension with C-terminal Fragments Creation of chimeric peptides to enhance potency against ESKAPE pathogens. mdpi.com
Genome Mining Identification of numerous new apidaecin-like Type II PR-AMPs from insect genomes. embopress.org, embopress.org

Genomic Analysis for Resistance Mechanisms (e.g., Whole-Genome Sequencing)

Genomic analysis, particularly whole-genome sequencing (WGS), has been a critical tool for elucidating the mechanisms by which bacteria develop resistance to PR-AMPs. nih.gov By comparing the genomes of susceptible and resistant bacterial strains, researchers can identify specific genetic mutations responsible for the resistance phenotype.

A primary mechanism of resistance to many PR-AMPs involves mutations in genes encoding inner membrane transporter proteins, such as the SbmA/BacA family. nih.govfrontiersin.orgnih.gov These transporters are hijacked by the peptides to gain entry into the bacterial cytoplasm. embopress.org WGS studies on E. coli that have developed resistance to the bovine PR-AMP Bac7 have confirmed that inactivation of the sbmA gene is a common resistance strategy. nih.gov

Furthermore, genomic analyses have revealed other resistance mechanisms. For instance, mutations in genes involved in lipopolysaccharide (LPS) biosynthesis, such as the waaP gene in E. coli, have been shown to confer resistance to certain PR-AMPs. nih.gov Additionally, mutations leading to the loss of function of the MdtM efflux pump, which can extrude antimicrobial agents from the cytosol, have also been identified as a resistance mechanism. nih.gov This comprehensive genomic approach provides a deeper understanding of how bacteria evolve to evade the action of these peptides, which is crucial for the development of more robust and resistance-proof antimicrobial agents.

Table 3: Genomic Findings on PR-AMP Resistance

Resistance Mechanism Gene(s) Implicated Bacterial Species References
Impaired Uptake sbmA / BacA Escherichia coli nih.gov, nih.gov
LPS Modification waaP Escherichia coli nih.gov
Efflux Pump Inactivation mdtM Escherichia coli nih.gov

Pre-clinical In vivo Studies in Animal Models (excluding human clinical trials)

Pre-clinical in vivo studies in animal models are a crucial step in evaluating the therapeutic potential of PR-AMPs before they can be considered for human clinical trials. These studies provide essential data on the efficacy and behavior of the peptides in a living organism.

Murine models of bacteremia have been extensively used to assess the protective effects of modified PR-AMPs against Gram-negative infections. nih.govresearcher.life For example, the dimeric PR-AMP, A3-APO, has demonstrated dose-dependent protection in mice against infections caused by Escherichia coli and Acinetobacter baumannii. nih.gov Similarly, another modified PR-AMP, ARV-1502 (also known as Chex1-Arg20), has shown prolonged activity as a monotherapy in a mouse model of E. coli infection. nih.govfrontiersin.org Studies have also explored the synergistic effects of PR-AMPs with conventional antibiotics, showing that combination therapy can improve survival rates in mice infected with antibiotic-resistant bacteria. nih.govresearcher.life

More recently, the zebrafish (Danio rerio) embryo has emerged as a valuable model for studying PR-AMP efficacy. nih.gov The optical transparency of the embryos allows for real-time visualization of infection progression and the effects of treatment. A study on the optimized PR-AMP, B7-005, demonstrated that it was well-tolerated and significantly reduced mortality in a zebrafish embryo model of E. coli bacteremia. nih.gov These animal models provide a critical bridge between in vitro findings and potential clinical applications, highlighting the promise of PR-AMPs as a new class of anti-infective agents.

Table 4: Pre-clinical In vivo Studies of PR-AMPs

Animal Model Peptide Studied Key Findings References
Murine Bacteremia Model A3-APO Dose-dependent protection against E. coli and A. baumannii. Improved survival with colistin (B93849) co-administration. nih.gov, researcher.life
Murine Infection Assay ARV-1502 (Chex1-Arg20) Prolonged (>24h) activity against E. coli. Improved survival in a melioidosis model when combined with ceftazidime. frontiersin.org, nih.gov
Zebrafish Embryo Bacteremia Model B7-005 Well-tolerated and reduced mortality from pre-existing E. coli infection. nih.gov

Future Directions in Proline Rich Antimicrobial Peptide 2 Research

Elucidating Remaining Unresolved Aspects of Intracellular Mechanisms

While it is established that PR-39 exerts its antimicrobial effects primarily through a non-lytic mechanism, the complete picture of its intracellular journey and targets remains to be fully elucidated. nih.govnih.gov Unlike many other antimicrobial peptides that function by indiscriminately permeabilizing microbial membranes, PR-39 translocates across the bacterial membrane to engage with specific intracellular components, leading to the disruption of vital processes such as DNA and protein synthesis. nih.gov

Future research will need to delve deeper into the precise molecular interactions that govern its uptake and subsequent actions. While studies have indicated that the uptake of PR-39 is not dependent on bacterial energy, the exact transport mechanisms are not fully understood. nih.gov Identifying the full spectrum of its intracellular binding partners beyond known targets like the 70S ribosome and the molecular chaperone DnaK is a critical area of investigation. nih.govmdpi.com It has been suggested that other vital targets for proline-rich antimicrobial peptides (PR-AMPs) exist within susceptible bacteria. nih.gov Furthermore, while PR-39 has been shown to inhibit the proteasome, its interactions with other cellular machinery require more detailed characterization. medchemexpress.com A comprehensive understanding of these pathways is essential for predicting and overcoming potential resistance mechanisms.

Key unresolved questions include:

What are all the protein and nucleic acid targets of PR-39 within the bacterial cell?

How does PR-39 navigate the cytoplasm to reach its targets?

What is the full extent of its impact on bacterial metabolic and signaling pathways?

Exploration of Novel Peptide Derivatives and Analogs

The native PR-39 peptide serves as an excellent lead compound due to its inherent stability and potent antimicrobial activity. nih.gov However, the exploration of novel derivatives and analogs is a key strategy to enhance its therapeutic properties, such as increasing potency, broadening the spectrum of activity, and improving pharmacokinetic profiles.

Research has already demonstrated that modifications to the PR-39 sequence can significantly impact its function. For instance, truncation studies have shown that N-terminal derivatives of PR-39 can retain significant antimicrobial activity, while C-terminal fragments are less effective. nih.gov This suggests that the N-terminal region is crucial for its primary antimicrobial function.

The development of synthetic analogs is a burgeoning field. By substituting specific amino acids or creating chimeric peptides, researchers aim to design molecules with optimized characteristics. For example, the creation of dimeric versions of PR-AMPs, such as A3-APO, has been shown to enhance antibacterial action. rsc.org The use of bifunctional linkers, including perfluoroaromatic linkers, in creating these dimers has demonstrated potent action against multidrug-resistant bacteria. rsc.org Future efforts will likely focus on:

Systematic truncation and substitution analysis: To identify the minimal active domain and key residues for activity.

Peptidomimetics: To create non-peptide analogs with improved stability and oral bioavailability.

Hybrid peptides: Combining the active domains of PR-39 with sequences from other antimicrobial peptides to generate novel molecules with synergistic or expanded activities.

Table 1: Examples of Proline-Rich Antimicrobial Peptide Derivatives and Analogs

Derivative/Analog Description Key Finding Reference(s)
PR-39(1-26) An N-terminal fragment of PR-39. Possesses both oxidase inhibitory and direct antimicrobial activities. nih.gov nih.gov
PR-26 A synthetic peptide derived from PR-39. Shows antibacterial activity. nih.gov nih.gov
A3-APO A dimeric derivative of a proline-rich antimicrobial peptide. Exhibits enhanced antibacterial action and synergy with conventional antibiotics. mdpi.comnih.govresearcher.life mdpi.comnih.govresearcher.life
ARV-1502 The single-chain monomer of A3-APO. Shows synergy with antibiotics like meropenem (B701) and ceftazidime. nih.govresearcher.life nih.govresearcher.life
OhPrP-1, -2, -3, -4, -5 Designed PrAMPs based on chemophysical properties of a peptide from Olivancillaria hiatula. Some peptides showed high affinity for bacterial ribosome and DnaK, and exhibited bactericidal activity. nih.govtandfonline.com nih.govtandfonline.com

Advanced Computational Modeling for Optimized Design

The rational design of novel PR-39 analogs is greatly facilitated by advanced computational modeling techniques. tandfonline.com In silico approaches, such as molecular docking and molecular dynamics simulations, allow for the prediction of peptide structure, interaction with bacterial membranes and intracellular targets, and potential antimicrobial activity before engaging in costly and time-consuming chemical synthesis. nih.govtandfonline.com

Computational tools can be employed to:

Predict antimicrobial peptide sequences: By analyzing existing databases and identifying key sequence motifs. nih.govtandfonline.com

Model peptide-target interactions: To understand the binding modes of PR-39 and its analogs to targets like the bacterial ribosome and DnaK. nih.govtandfonline.com This can guide the design of derivatives with enhanced binding affinity and specificity.

Simulate membrane translocation: To elucidate the mechanism by which PR-39 crosses the bacterial membrane and to design analogs with improved penetration capabilities. rsc.org

Optimize physicochemical properties: To fine-tune parameters such as hydrophobicity, charge, and stability for improved therapeutic efficacy.

Recent studies have successfully utilized computational approaches to design novel proline-rich antimicrobial peptides with predicted activity against various bacterial strains. nih.govtandfonline.com These in silico methods, when combined with experimental validation, will accelerate the development of next-generation PR-39-based antimicrobials.

Investigating Synergistic Strategies with Existing Therapeutics

A particularly promising avenue for future research is the investigation of synergistic strategies that combine PR-39 or its derivatives with existing therapeutic agents, particularly conventional antibiotics. mdpi.comnih.gov The rationale behind this approach is that the distinct mechanisms of action of PR-AMPs and traditional antibiotics can lead to a combined effect that is greater than the sum of their individual effects. nih.govnih.gov This can potentially lower the required therapeutic doses of both agents, thereby reducing the risk of toxicity and slowing the development of resistance. nih.gov

Studies have already demonstrated the synergistic potential of PR-AMPs. For example, the PR-AMP derivative A3-APO has shown synergy with colistin (B93849) against Klebsiella pneumoniae and Acinetobacter baumannii, and an additive effect with imipenem (B608078) against K. pneumoniae. nih.govresearcher.life Similarly, the monomer ARV-1502 displayed synergy with meropenem against a uropathogenic Escherichia coli strain. mdpi.comresearcher.life The proposed mechanisms for this synergy include the ability of the peptide to permeabilize the bacterial membrane, facilitating the entry of the antibiotic to its intracellular target. nih.govnih.gov

Future research in this area should focus on:

Systematic screening of drug combinations: To identify the most effective synergistic pairings of PR-39 analogs and antibiotics against a broad range of clinically relevant pathogens.

Elucidating the molecular basis of synergy: To understand the precise mechanisms by which these combinations enhance antimicrobial activity.

In vivo validation: To confirm the efficacy of synergistic strategies in animal models of infection.

Table 2: Examples of Synergistic Combinations with Proline-Rich Antimicrobial Peptides

PR-AMP Derivative Antibiotic Pathogen(s) Outcome Reference(s)
A3-APO Colistin Klebsiella pneumoniae, Acinetobacter baumannii Synergy mdpi.comnih.govresearcher.life
A3-APO Imipenem Klebsiella pneumoniae Additive activity nih.govresearcher.life
ARV-1502 Meropenem Uropathogenic Escherichia coli Synergy mdpi.comresearcher.life
ARV-1502 Ceftazidime Burkholderia pseudomallei (in a melioidosis model) Improved long-term survival at low doses researcher.life

Understanding Resistance Development Trajectories in Diverse Pathogens

A critical aspect of developing any new antimicrobial agent is a thorough understanding of the potential for resistance development. While PR-AMPs are thought to be less prone to resistance than conventional antibiotics due to their unique mechanism of action, resistance can still emerge. nih.govnih.gov

Research has shown that resistance to PR-39 in Gram-negative bacteria like Salmonella enterica serovar Typhimurium can arise from mutations in the putative transport protein SbmA. nih.gov This protein is believed to be involved in the uptake of the peptide into the bacterial cell. The rate of mutation to PR-39 resistance in Salmonella has been calculated to be approximately 0.4 x 10-6 per cell per generation. nih.gov In E. coli, resistance has also been linked to the inactivation of the SbmA transporter. nih.gov

Future research must focus on:

Long-term evolution studies: To monitor the development of resistance in various pathogens under continuous exposure to PR-39 and its analogs.

Identifying alternative resistance mechanisms: To determine if bacteria can develop resistance through pathways other than SbmA modification.

Investigating cross-resistance: To assess whether resistance to PR-39 confers resistance to other antimicrobial peptides or conventional antibiotics. nih.gov

Developing strategies to circumvent resistance: This could involve the use of synergistic combinations or the design of PR-39 analogs that utilize different uptake mechanisms.

A comprehensive understanding of resistance trajectories will be paramount for the sustainable and effective clinical application of PR-39-based therapies.

Q & A

Q. What distinguishes the antimicrobial mechanism of proline-rich antimicrobial peptides (PrAMPs) from other classes of AMPs?

PrAMPs primarily inhibit bacterial protein synthesis by binding to the ribosome’s exit tunnel, blocking transition from initiation to elongation phases . Unlike lytic AMPs (e.g., defensins), they do not disrupt membranes but require internalization via transporters like SbmA in Gram-negative bacteria . Structural studies (e.g., Bac7 and Onc112) reveal reverse orientation binding to the ribosome, a unique mode absent in non-proline-rich AMPs .

Q. How are proline-rich AMPs classified, and what structural features dictate their activity?

PrAMPs are categorized by high proline content (>20%), short-to-medium chain length (15–35 residues), and cationic charge. Key features include:

  • N-terminal motifs : Arginine-rich regions critical for initial membrane interaction and transport .
  • Proline spacing : Regular proline repeats (e.g., PPPP motifs) stabilize extended conformations, enhancing ribosomal binding .
  • C-terminal truncations : Fragments shorter than 16 residues lose activity, emphasizing minimal length requirements .

Q. What experimental approaches are used to study PrAMP-ribosome interactions?

  • Cryo-EM/X-ray crystallography : Resolves peptide-ribosome complexes (e.g., Bac7(1–16) in E. coli ribosomes) .
  • Single-molecule FRET : Tracks real-time inhibition of translation elongation (e.g., Onc112 studies) .
  • Fluorescently labeled fragments : Quantifies internalization efficiency via flow cytometry and confocal microscopy .

Advanced Research Questions

Q. How can dimerization or stapling strategies enhance PrAMP efficacy against resistant strains?

Homodimerization via bifunctional linkers (e.g., PEG-based spacers) improves stability and ribosomal avidity. For example, dimerized Bac7 derivatives show 4–8× lower MICs against A. baumannii in murine models . Stapling (e.g., hydrocarbon bridges) reduces proteolytic degradation while maintaining ribosomal targeting .

Q. What methodologies address contradictory data on PrAMP selectivity between bacterial and eukaryotic cells?

  • Transport machinery mutants : Use E. coli SbmA knockout strains to confirm transporter-dependent uptake .
  • Mammalian cytotoxicity assays : Compare peptide uptake in HEK293 vs. bacterial cells using radiolabeled PrAMPs .
  • Molecular dynamics (MD) simulations : Model interactions with eukaryotic ribosomes to predict off-target effects .

Q. How do PrAMPs synergize with conventional antibiotics, and how is this tested experimentally?

PrAMPs enhance β-lactam efficacy by disrupting efflux pumps (e.g., in K. pneumoniae). Synergy is quantified via:

  • Checkerboard assays : Measures fractional inhibitory concentration (FIC) indices .
  • Time-kill curves : Tracks bactericidal activity in combination regimens .
  • Transcriptomics : Identifies downregulated resistance genes (e.g., acrAB-tolC) during co-treatment .

Q. What bioinformatics tools are used to design novel PrAMPs with optimized activity?

  • Machine learning (ML) : Predicts activity from physicochemical descriptors (e.g., APD3 database features) .
  • Rosetta-based modeling : Designs peptides with enhanced ribosomal binding (e.g., ARV-1502, an insect-derived PrAMP engineered with Chex residues) .
  • MD-guided mutagenesis : Tests stability of Pro/Lys substitutions in simulated bacterial membranes .

Q. How can bacteriophage delivery systems overcome PrAMP production challenges?

T7 phages engineered to express apidaecin-derived sequences in E. coli enable localized peptide release during lysis, reducing synthetic costs. This system achieves 99% biofilm eradication in in vitro assays .

Methodological Considerations Table

Research Goal Key Techniques Critical Parameters Relevant Citations
Mechanistic studiesCryo-EM, single-molecule FRETRibosomal binding affinity (Kd)
Fragment optimizationFluorescent fragment assays, MD simulationsInternalization efficiency, minimal active length
Synergy with antibioticsCheckerboard assays, transcriptomicsFIC index, resistance gene expression
In vivo efficacy testingMurine infection models (e.g., A. baumannii)Survival rates, bacterial load (CFU/mL)
Toxicity profilingHemolysis assays, MTT on mammalian cellsHC50, IC50

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.